Superior ERα+ Cancer Cell Selectivity
A key differentiator for (Rac)-ErSO-DFP is its significantly improved selectivity for ERα-positive (ERα+) cancer cells over ERα-negative (ERα-) cells compared to its predecessor, ErSO. In a head-to-head comparison, ErSO-DFP (the active enantiomer of (Rac)-ErSO-DFP) demonstrated an average 2750-fold difference in IC50 values between ERα+ and ERα- cell lines. In contrast, ErSO's selectivity window is substantially narrower, as evidenced by its time-dependent erosion of selectivity and higher potency against certain ERα- cell lines like HCT-116 [1]. This wider window is critical for minimizing potential off-target effects.
| Evidence Dimension | Selectivity Window (Average fold difference in IC50 between ERα+ and ERα- cancer cell lines) |
|---|---|
| Target Compound Data | 2750-fold |
| Comparator Or Baseline | ErSO |
| Quantified Difference | Significantly wider selectivity window for ErSO-DFP; ErSO exhibits time-dependent activity in ERα- cells. |
| Conditions | Comparison of 72 h IC50 values from cell viability assays across a panel of 8 cancer cell lines (ERα+ and ERα-). |
Why This Matters
For researchers studying ERα+ cancers, a wider selectivity window translates to higher confidence that observed effects are on-target, reducing experimental noise from off-target cytotoxicity.
- [1] Boudreau, M.W., et al. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. J. Med. Chem. 2022, 65(5), 3894–3912. doi: 10.1021/acs.jmedchem.1c01730. View Source
